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molecular formula C13H18ClF3N2O2 B8304149 N-(3-trifluoromethyl phenoxy acetyl)-1,4-diamino-butane hydrochloride

N-(3-trifluoromethyl phenoxy acetyl)-1,4-diamino-butane hydrochloride

Cat. No. B8304149
M. Wt: 326.74 g/mol
InChI Key: KHTAIJXUTKZTHZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05064861

Procedure details

A mixture of 9.8 g of the product of Step D, 90 ml of ethanol and 28 ml of ethanolic 2N hydrogen chloride was refluxed with stirring for one hour and then evaporated to dryness under reduced pressure to obtain 11.9 g of product which was crystallized from ethyl acetate to obtain 7.55 g of the desired product melting at 90° C.
Name
product
Quantity
9.8 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
90 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C(OC([NH:8][CH2:9][CH2:10][CH2:11][CH2:12][NH:13][C:14](=[O:27])[CH2:15][O:16][C:17]1[CH:22]=[CH:21][CH:20]=[C:19]([C:23]([F:26])([F:25])[F:24])[CH:18]=1)=O)(C)(C)C.[ClH:28]>C(O)C>[ClH:28].[F:24][C:23]([F:25])([F:26])[C:19]1[CH:18]=[C:17]([CH:22]=[CH:21][CH:20]=1)[O:16][CH2:15][C:14]([NH:13][CH2:12][CH2:11][CH2:10][CH2:9][NH2:8])=[O:27] |f:3.4|

Inputs

Step One
Name
product
Quantity
9.8 g
Type
reactant
Smiles
C(C)(C)(C)OC(=O)NCCCCNC(COC1=CC(=CC=C1)C(F)(F)F)=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Name
Quantity
90 mL
Type
solvent
Smiles
C(C)O

Conditions

Stirring
Type
CUSTOM
Details
with stirring for one hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was refluxed
CUSTOM
Type
CUSTOM
Details
evaporated to dryness under reduced pressure

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
Cl.FC(C=1C=C(OCC(=O)NCCCCN)C=CC1)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 11.9 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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